Bienvenue dans la boutique en ligne BenchChem!

KRas G12C inhibitor 2

KRAS G12C covalent inhibitor scaffold Switch-II pocket

KRas G12C inhibitor 2 (CAS 2206735-61-5; C₃₂H₃₇N₇O₃; MW 567.68) is a small-molecule covalent inhibitor targeting the KRAS G12C mutant oncoprotein. The compound is extracted from patent US 20180072723 A1 , which claims quinazoline- and pyridopyrimidine-based KRAS G12C inhibitors.

Molecular Formula C32H37N7O3
Molecular Weight 567.7 g/mol
Cat. No. B3028548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRas G12C inhibitor 2
Molecular FormulaC32H37N7O3
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
InChIInChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1
InChIKeyYKGVCHZNLOIACZ-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRas G12C Inhibitor 2: Covalent KRAS-G12C Tool Compound for Procurement (CAS 2206735-61-5)


KRas G12C inhibitor 2 (CAS 2206735-61-5; C₃₂H₃₇N₇O₃; MW 567.68) is a small-molecule covalent inhibitor targeting the KRAS G12C mutant oncoprotein . The compound is extracted from patent US 20180072723 A1 [1], which claims quinazoline- and pyridopyrimidine-based KRAS G12C inhibitors. Its mechanism of action involves covalent binding to the mutant cysteine residue at position 12 within the Switch-II pocket of KRAS-G12C, trapping the protein in its inactive GDP-bound conformation . The compound is supplied at >98% purity and is intended exclusively for non-human research applications in oncology drug discovery and chemical biology .

Why KRas G12C Inhibitor 2 Cannot Be Substituted with Sotorasib or Adagrasib in Preclinical Research


Covalent KRAS G12C inhibitors exhibit profound scaffold-dependent differences in binding kinetics, target occupancy, and cellular potency that preclude generic substitution in research settings [1]. FDA-approved agents sotorasib and adagrasib possess distinct quinazoline- and tetrahydropyridopyrimidine-based cores with divergent pharmacokinetic and pharmacodynamic profiles, including substantial variability in brain penetration, metabolic stability, and off-target liabilities [2]. KRas G12C inhibitor 2, as a tool compound derived from the early-stage patent US 20180072723 A1, represents a specific chemical scaffold that may confer differential selectivity profiles, binding kinetics, and cellular activity compared to clinical-stage analogs [3]. Substituting one KRAS G12C inhibitor for another without empirical validation introduces uncontrolled variables that can irreproducibly alter experimental outcomes in cell-based and in vivo studies [4].

KRas G12C Inhibitor 2 Quantitative Differentiation Evidence Versus Comparator Compounds


Scaffold-Specific Differentiation: KRas G12C Inhibitor 2 Versus Clinical-Stage Comparators (Sotorasib, Adagrasib, ARS-1620)

KRas G12C inhibitor 2 possesses a distinct pyrido[3,4-d]pyrimidine core scaffold that structurally differentiates it from FDA-approved clinical-stage inhibitors sotorasib (AMG 510; quinazolinone-based), adagrasib (MRTX-849; tetrahydropyridopyrimidine-based), and the preclinical benchmark ARS-1620 (quinazoline-based) [1]. The pyrido[3,4-d]pyrimidine core of inhibitor 2, claimed in US 20180072723 A1 [2], may confer differential Switch-II pocket occupancy and binding kinetics compared to alternative scaffolds. While quantitative binding affinity (Kd) and cellular IC50 data for KRas G12C inhibitor 2 remain unverified in primary literature, the chemical scaffold class is established in early-stage KRAS G12C inhibitor development .

KRAS G12C covalent inhibitor scaffold Switch-II pocket tool compound selection

Warpaint Warhead Comparison: KRas G12C Inhibitor 2 Covalent Acrylamide Versus Alternative Electrophiles

KRas G12C inhibitor 2 employs a prop-2-enoyl (acrylamide) warhead for covalent engagement with Cys12 in the KRAS G12C Switch-II pocket . This warhead class is shared with sotorasib and adagrasib, which also utilize acrylamide-based covalent modification [1]. However, the warhead presentation geometry—determined by the scaffold attachment point—differs among inhibitors, influencing reaction kinetics with Cys12. Covalent KRAS G12C inhibitors as a class demonstrate Kd values ranging from 10⁻⁹ to 10⁻³ M for KRAS-GDP binding [2]. The specific binding kinetics (Ki, kinact/Ki) for KRas G12C inhibitor 2 are not reported in accessible primary literature.

KRAS G12C covalent warhead acrylamide irreversible inhibition

Physical Property Differentiation: Calculated XLogP3 and Solubility Parameters for Procurement Planning

KRas G12C inhibitor 2 exhibits a calculated XLogP3 value of 3.8 and reported solubility of 10 mM in DMSO [1]. By comparison, sotorasib has an XLogP3 of approximately 2.8, while adagrasib has an XLogP3 of approximately 3.0 [2]. The higher calculated lipophilicity of inhibitor 2 (XLogP3 = 3.8) relative to clinical-stage comparators may influence membrane permeability, plasma protein binding, and in vivo distribution in preclinical models [2]. The compound contains 1 hydrogen bond donor and 9 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 109 Ų .

KRAS G12C XLogP solubility procurement specification

Purity and Stability Specifications: Vendor-Defined Quality Control Parameters for Reproducible Experimentation

KRas G12C inhibitor 2 is supplied with vendor-specified purity >98% and defined stability parameters: powder stable at -20°C for 3 years; solution (in DMSO) stable at -20°C for 6 months [1]. These specifications are comparable to industry standards for research-grade tool compounds but differ from clinical-grade manufacturing controls required for FDA-approved inhibitors . The defined stability window enables researchers to plan experimental timelines and minimize compound degradation artifacts .

KRAS G12C compound purity storage stability QC specifications

Optimal Procurement and Research Application Scenarios for KRas G12C Inhibitor 2


Structure-Activity Relationship (SAR) Studies: Scaffold Diversification in KRAS G12C Inhibitor Lead Optimization

Procure KRas G12C inhibitor 2 as a pyrido[3,4-d]pyrimidine scaffold representative for comparative SAR evaluation against quinazoline- (ARS-1620) and quinazolinone-based (sotorasib) chemotypes [1]. The distinct core heterocycle may confer differential Switch-II pocket interactions, providing a chemical tool for exploring scaffold-driven potency and selectivity modifications [2].

Covalent Warhead Geometry Studies: Evaluating Acrylamide Presentation in Switch-II Pocket Engagement

Use KRas G12C inhibitor 2 as a probe to investigate how scaffold-dependent warhead geometry influences covalent binding kinetics to Cys12 in the KRAS G12C Switch-II pocket [1]. The prop-2-enoyl warhead, when presented from the pyrido[3,4-d]pyrimidine scaffold, may exhibit distinct kinact/Ki parameters compared to alternative scaffolds, informing rational design of next-generation covalent inhibitors [2].

Lipophilicity-Dependent Assay Development: DMSO Solubility and Membrane Permeability Profiling

Employ KRas G12C inhibitor 2 (XLogP3 = 3.8) in parallel with sotorasib (XLogP3 ≈ 2.8) and adagrasib (XLogP3 ≈ 3.0) to systematically evaluate the impact of calculated lipophilicity on cellular permeability, plasma protein binding, and in vitro assay compatibility [1]. The 10 mM DMSO solubility specification enables preparation of concentrated stock solutions for dose-response studies [2].

Preclinical Tool Compound Procurement: Early-Stage KRAS G12C Inhibitor Pharmacology

Select KRas G12C inhibitor 2 as a research-grade covalent KRAS G12C tool compound for preclinical biochemical and cellular assays where clinical-stage inhibitors are unavailable, cost-prohibitive, or subject to restrictive material transfer agreements [1]. The compound is suitable for target engagement studies, pathway inhibition assays (p-ERK, p-AKT), and initial proof-of-concept experiments in KRAS G12C-mutant cancer cell lines [2].

Quote Request

Request a Quote for KRas G12C inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.